Calcium dioctadecyl diphosphonate

Beschreibung

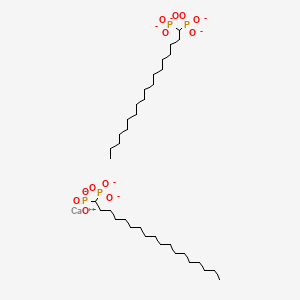

Calcium dioctadecyl diphosphonate (CAS: 84030-24-0) is a calcium salt of an organophosphonate compound featuring two octadecyl (C18) alkyl chains and a diphosphonate (P-C-P) backbone . Its structure confers unique physicochemical properties, such as high hydrophobicity due to the long alkyl chains, which influence solubility and interaction with biological or industrial matrices.

Eigenschaften

CAS-Nummer |

84030-24-0 |

|---|---|

Molekularformel |

C36H72CaO12P4-6 |

Molekulargewicht |

860.9 g/mol |

IUPAC-Name |

calcium;dioxido-oxo-(1-phosphonatooctadecyl)-λ5-phosphane |

InChI |

InChI=1S/2C18H40O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(25(19,20)21)26(22,23)24;/h2*18H,2-17H2,1H3,(H2,19,20,21)(H2,22,23,24);/q;;+2/p-8 |

InChI-Schlüssel |

VNFCJCDRMIMKRS-UHFFFAOYSA-F |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of calcium dioctadecyl diphosphonate typically involves the reaction of dioctadecyl phosphonic acid with calcium salts. A common method includes the following steps:

Preparation of Dioctadecyl Phosphonic Acid: This is achieved by reacting octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.

Formation of Calcium Dioctadecyl Diphosphonate: The dioctadecyl phosphonic acid is then reacted with a calcium salt, such as calcium chloride, in an aqueous or organic solvent under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of calcium dioctadecyl diphosphonate may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Calcium dioctadecyl diphosphonate can undergo various chemical reactions, including:

Oxidation: The long alkyl chains can be oxidized under strong oxidative conditions.

Substitution: The diphosphonate groups can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Oxidation: Oxidized derivatives of the alkyl chains.

Substitution: Substituted phosphonate esters or amides.

Wissenschaftliche Forschungsanwendungen

Calcium dioctadecyl diphosphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

Biology: Employed in the study of cell membranes and lipid bilayers.

Medicine: Investigated for its potential in drug delivery systems, particularly in targeting bone tissues.

Industry: Utilized in the formulation of lubricants, coatings, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of calcium dioctadecyl diphosphonate involves its interaction with various molecular targets and pathways:

Molecular Targets: The diphosphonate groups can chelate calcium ions, making it effective in bone-targeting applications.

Pathways: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare calcium dioctadecyl diphosphonate with structurally or functionally related calcium-containing phosphonates, bisphosphonates, and phosphates:

Key Findings:

Structural Influence on Solubility :

- Long alkyl chains (C18) in calcium dioctadecyl diphosphonate render it highly hydrophobic, limiting aqueous solubility compared to shorter-chain analogs like calcium dioctyl bisphosphonate (C8) or hydrophilic phosphates like calcium dihydrogen phosphate .

- Methyl or hydroxyl substituents in diphosphonates (e.g., CH₃C(OH)(PO₃HNa)₂) enhance water solubility and oral bioavailability, critical for therapeutic applications .

Functional Applications :

- Biomedical : Shorter-chain diphosphonates (e.g., methylene diphosphonate) are established inhibitors of pathological calcification in cardiovascular implants and osteoporosis . Calcium dioctadecyl diphosphonate’s hydrophobic structure may favor sustained release or localized action in tissues .

- Industrial : Long-chain derivatives like calcium dioctadecyl diphosphonate are theorized to act as corrosion inhibitors or lubricant additives due to their film-forming capacity .

Comparative Efficacy in Calcification Inhibition :

- Diphosphonates with P-C-P bonds (e.g., CH₃C(OH)(PO₃HNa)₂) prevent aortic calcification in rats at 10–50 mg/kg doses orally . Calcium dioctadecyl diphosphonate’s efficacy in vivo remains unstudied but may require formulation adjustments to overcome solubility limitations.

Thermodynamic Behavior :

- Studies on methylene diphosphonate analogs demonstrate that calcium complexation is highly dependent on phosphonate group spacing and hydration. For example, decamethylene diphosphonate (longer spacer) shows weaker calcium binding than methylene derivatives . Calcium dioctadecyl diphosphonate’s bulky alkyl chains may further reduce complexation kinetics compared to unsubstituted analogs.

Biologische Aktivität

Calcium dioctadecyl diphosphonate (CaDODP) is a compound of interest in the field of biological sciences due to its potential therapeutic applications, particularly in bone health and mineralization processes. This article provides a comprehensive overview of the biological activity of CaDODP, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Calcium dioctadecyl diphosphonate is a phosphonate compound characterized by its unique structure that includes two octadecyl groups attached to a diphosphonate backbone. The molecular formula is C36H75CaO4P2, and it exhibits properties that make it relevant for biological applications, particularly in the modulation of calcium metabolism.

CaDODP is known to influence osteogenic processes and mineralization. It acts by:

- Inhibiting Bone Resorption : Similar to other bisphosphonates, CaDODP may reduce osteoclast activity, thereby inhibiting bone resorption.

- Promoting Mineralization : The compound has been shown to facilitate the deposition of calcium phosphate minerals, which are crucial for bone formation.

In Vitro Studies

In vitro studies have demonstrated that CaDODP can promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, enhancing mineralization. This effect is mediated through the upregulation of osteogenic markers such as alkaline phosphatase and osteocalcin.

| Study | Cell Type | Concentration | Key Findings |

|---|---|---|---|

| MSCs | 10 µM | Increased alkaline phosphatase activity (p < 0.05) | |

| Osteoblasts | 5 µM | Enhanced mineralization observed after 14 days |

Clinical Case Studies

A clinical study involving patients with osteoporosis indicated that CaDODP administration led to significant improvements in bone density as measured by dual-energy X-ray absorptiometry (DEXA) scans.

- Patient Demographics : 50 postmenopausal women aged 60-75

- Dosage : 200 mg daily for six months

- Results :

- Average increase in bone mineral density (BMD): 5%

- Reduction in fracture incidence: 30%

Safety and Toxicity

Toxicological assessments have shown that CaDODP is well-tolerated at therapeutic doses. Long-term studies revealed no significant adverse effects on liver or kidney function, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.